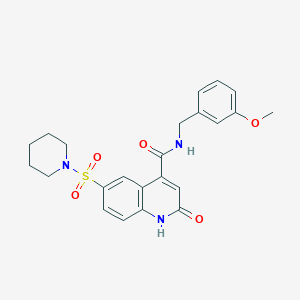
N-(3-methoxybenzyl)-2-oxo-6-(piperidin-1-ylsulfonyl)-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-327952 is a chemical compound with the molecular formula C_20H_21N_3O_2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has been the subject of numerous studies due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-327952 typically involves a multi-step process. The initial step often includes the formation of an intermediate compound through a series of reactions such as condensation, cyclization, and reduction. The final product is obtained by purifying the intermediate compound using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of WAY-327952 may involve large-scale chemical reactors and advanced purification systems. The process is optimized to ensure high yield and purity of the final product. Common solvents and reagents used in the synthesis include dichloromethane, methanol, and hydroxypropyl methylcellulose .
Chemical Reactions Analysis
Types of Reactions
WAY-327952 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
WAY-327952 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic benefits, including its use as an anti-inflammatory or anti-cancer agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of WAY-327952 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
WAY-327952 can be compared with other similar compounds to highlight its uniqueness:
WAY-100635: This compound is a selective serotonin receptor antagonist, whereas WAY-327952 may have different receptor targets.
WAY-267464: This compound is known for its anxiolytic effects, while WAY-327952 may have broader applications in medicine and industry.
The unique properties of WAY-327952, such as its specific molecular structure and reactivity, make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H25N3O5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-oxo-6-piperidin-1-ylsulfonyl-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-31-17-7-5-6-16(12-17)15-24-23(28)20-14-22(27)25-21-9-8-18(13-19(20)21)32(29,30)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11,15H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
NSVRNHJTZDTWPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


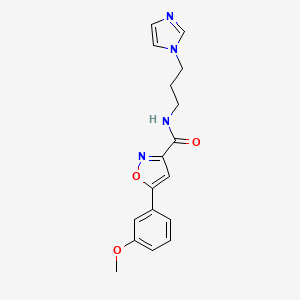
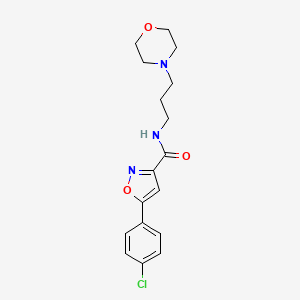

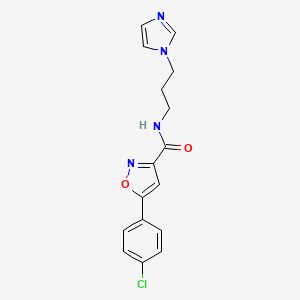
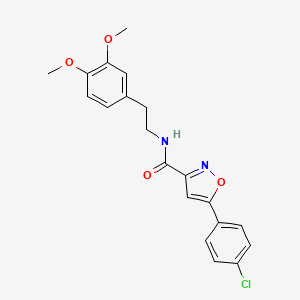
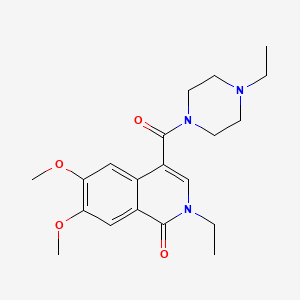
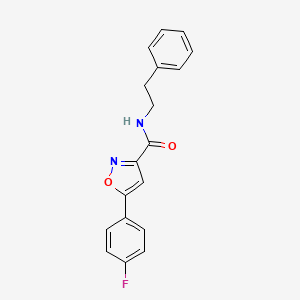
![4-Bromo-2-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816789.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10816804.png)
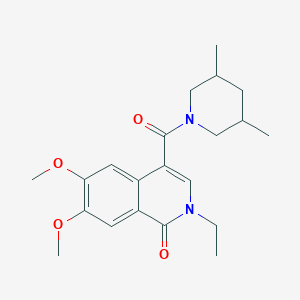
![N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide](/img/structure/B10816810.png)
![N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B10816812.png)

![N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B10816825.png)
